5-acetyl-7-methyl-2,3-dihydro-1H-pyrrolizine
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Overview
Description
5-acetyl-7-methyl-2,3-dihydro-1H-pyrrolizine is an organic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.2163 g/mol . It is a derivative of pyrrolizine, characterized by the presence of an acetyl group at the 5-position and a methyl group at the 7-position of the dihydropyrrolizine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-7-methyl-2,3-dihydro-1H-pyrrolizine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-methyl-2,3-dihydro-1H-pyrrolizine with acetic anhydride in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete acetylation at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-acetyl-7-methyl-2,3-dihydro-1H-pyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the pyrrolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 5-hydroxy-7-methyl-2,3-dihydro-1H-pyrrolizine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-acetyl-7-methyl-2,3-dihydro-1H-pyrrolizine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-acetyl-7-methyl-2,3-dihydro-1H-pyrrolizine involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The compound may also influence cellular pathways related to inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
5-Benzoyl-2,3-dihydro-1H-pyrrolizine: Similar structure but with a benzoyl group instead of an acetyl group.
7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A more complex derivative with additional functional groups.
Uniqueness
5-acetyl-7-methyl-2,3-dihydro-1H-pyrrolizine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
80933-77-3 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(1-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-7-6-10(8(2)12)11-5-3-4-9(7)11/h6H,3-5H2,1-2H3 |
InChI Key |
GEURXEPGCAPDNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCN2C(=C1)C(=O)C |
Origin of Product |
United States |
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